Cas no 2137746-37-1 (2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester)

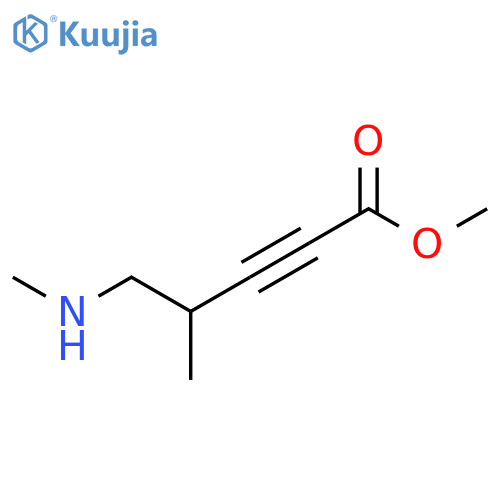

2137746-37-1 structure

商品名:2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester

CAS番号:2137746-37-1

MF:C8H13NO2

メガワット:155.194322347641

CID:5297804

2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester

-

- インチ: 1S/C8H13NO2/c1-7(6-9-2)4-5-8(10)11-3/h7,9H,6H2,1-3H3

- InChIKey: GTXDZBFYQHUHJI-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C#CC(C)CNC

2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787300-0.1g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 0.1g |

$1332.0 | 2025-03-21 | |

| Enamine | EN300-787300-0.5g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 0.5g |

$1453.0 | 2025-03-21 | |

| Enamine | EN300-787300-5.0g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 5.0g |

$4391.0 | 2025-03-21 | |

| Enamine | EN300-787300-2.5g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 2.5g |

$2969.0 | 2025-03-21 | |

| Enamine | EN300-787300-0.25g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 0.25g |

$1393.0 | 2025-03-21 | |

| Enamine | EN300-787300-10.0g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 10.0g |

$6512.0 | 2025-03-21 | |

| Enamine | EN300-787300-0.05g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 0.05g |

$1272.0 | 2025-03-21 | |

| Enamine | EN300-787300-1.0g |

methyl 4-methyl-5-(methylamino)pent-2-ynoate |

2137746-37-1 | 95.0% | 1.0g |

$1515.0 | 2025-03-21 |

2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Menna Samir,Mohamed Salama,Nageh K. Allam J. Mater. Chem. A, 2016,4, 9375-9380

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

2137746-37-1 (2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量